molecular formula C8H11N3O B13233668 2-(Azetidin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one

2-(Azetidin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B13233668
M. Wt: 165.19 g/mol
InChI Key: BTPSWRWKBYNPHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azetidin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features both azetidine and dihydropyrimidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one can be achieved through various synthetic routes. One common method involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component . This reaction is efficient for synthesizing functionalized azetidines. Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .

Industrial Production Methods

Industrial production methods for this compound typically involve multi-step sequences that require prefunctionalized starting materials. The aza Paternò–Büchi reaction and aza-Michael addition are both scalable and can be adapted for industrial production .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2-(Azetidin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug development.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The azetidine moiety is known to improve pharmacokinetic properties and metabolic stability, making it a valuable scaffold in drug design . The compound may interact with enzymes, receptors, or other biomolecules to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one is unique due to its combination of azetidine and dihydropyrimidinone moieties, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

2-(azetidin-3-yl)-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C8H11N3O/c1-5-2-7(12)11-8(10-5)6-3-9-4-6/h2,6,9H,3-4H2,1H3,(H,10,11,12)

InChI Key

BTPSWRWKBYNPHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)C2CNC2

Origin of Product

United States

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